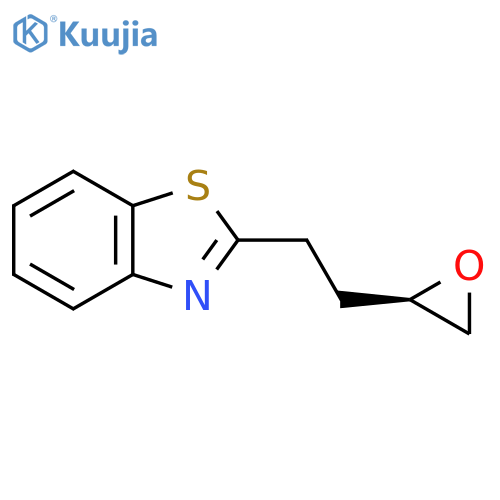

Cas no 2227801-40-1 (2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole)

2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

-

- 2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole

- 2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole

- 2227801-40-1

- EN300-1788371

-

- インチ: 1S/C11H11NOS/c1-2-4-10-9(3-1)12-11(14-10)6-5-8-7-13-8/h1-4,8H,5-7H2/t8-/m1/s1

- InChIKey: MMQHSFZONUPWOL-MRVPVSSYSA-N

- ほほえんだ: S1C2C=CC=CC=2N=C1CC[C@@H]1CO1

計算された属性

- せいみつぶんしりょう: 205.05613515g/mol

- どういたいしつりょう: 205.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 53.7Ų

2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1788371-0.1g |

2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole |

2227801-40-1 | 0.1g |

$1496.0 | 2023-09-19 | ||

| Enamine | EN300-1788371-0.25g |

2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole |

2227801-40-1 | 0.25g |

$1564.0 | 2023-09-19 | ||

| Enamine | EN300-1788371-5g |

2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole |

2227801-40-1 | 5g |

$4930.0 | 2023-09-19 | ||

| Enamine | EN300-1788371-1g |

2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole |

2227801-40-1 | 1g |

$1701.0 | 2023-09-19 | ||

| Enamine | EN300-1788371-5.0g |

2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole |

2227801-40-1 | 5g |

$4930.0 | 2023-06-02 | ||

| Enamine | EN300-1788371-1.0g |

2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole |

2227801-40-1 | 1g |

$1701.0 | 2023-06-02 | ||

| Enamine | EN300-1788371-10.0g |

2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole |

2227801-40-1 | 10g |

$7312.0 | 2023-06-02 | ||

| Enamine | EN300-1788371-0.05g |

2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole |

2227801-40-1 | 0.05g |

$1428.0 | 2023-09-19 | ||

| Enamine | EN300-1788371-10g |

2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole |

2227801-40-1 | 10g |

$7312.0 | 2023-09-19 | ||

| Enamine | EN300-1788371-0.5g |

2-{2-[(2R)-oxiran-2-yl]ethyl}-1,3-benzothiazole |

2227801-40-1 | 0.5g |

$1632.0 | 2023-09-19 |

2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole 関連文献

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

6. Book reviews

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazoleに関する追加情報

Professional Introduction to Compound with CAS No. 2227801-40-1 and Product Name: 2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole

Compound with the CAS number 2227801-40-1 and the product name 2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates a benzothiazole core, which is a well-known pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. The presence of an oxiran group at the 2-position of the ethyl chain introduces a unique stereochemical feature, specifically the (2R)-configuration, which is crucial for its interaction with biological targets.

The benzothiazole moiety is particularly interesting because it exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are largely attributed to the ability of benzothiazole derivatives to interact with various biological targets such as enzymes and receptors. The 2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole compound leverages these properties while adding an additional layer of complexity through its stereochemistry. The oxiran group not only influences the electronic properties of the molecule but also provides a site for further functionalization, enabling the development of more tailored derivatives.

Recent research in the field of medicinal chemistry has highlighted the importance of stereochemistry in drug design. The (2R)-configuration of the oxiran group in this compound is particularly noteworthy because it can significantly affect the binding affinity and selectivity of the molecule towards its target. Studies have shown that enantiomerically pure compounds often exhibit higher efficacy and fewer side effects compared to their racemic counterparts. This has led to an increased interest in developing methods for the stereoselective synthesis of such compounds.

The synthesis of 2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the oxiran group necessitates careful handling to avoid unwanted side reactions. Advances in synthetic methodologies, such as asymmetric catalysis and chiral auxiliary strategies, have made it possible to achieve high levels of enantioselectivity during the synthesis process. These methods not only improve the efficiency of producing enantiomerically pure compounds but also reduce costs associated with purification and isolation.

In terms of biological activity, preliminary studies on 2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole have shown promising results in several therapeutic areas. For instance, its interaction with certain enzymes has been investigated for potential applications in treating inflammatory diseases. The benzothiazole core is known to modulate enzyme activity by binding to specific pockets within the enzyme's active site. The additional functionality provided by the oxiran group may enhance this interaction, leading to improved therapeutic outcomes.

Moreover, the compound's potential as an anticancer agent has not been overlooked. Cancer research has increasingly focused on identifying small molecules that can selectively target cancer cells without harming healthy cells. The unique structural features of 2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole, particularly its stereochemistry and heterocyclic core, make it a promising candidate for further investigation in this area. Preclinical studies are ongoing to evaluate its efficacy and safety profile in various cancer models.

The development of new drug candidates is a complex process that involves extensive testing at multiple stages. From initial discovery to clinical trials, each step must be meticulously designed to ensure that the final product is both effective and safe for human use. The synthesis and characterization of 2227801-40-1 represent an important milestone in this process. Future research will focus on optimizing its chemical properties and exploring new synthetic routes that could lead to more efficient production methods.

One particularly exciting aspect of this compound is its potential for further derivatization. The presence of both the benzothiazole core and the oxiran group provides multiple sites for chemical modification. This flexibility allows researchers to design derivatives with enhanced biological activity or improved pharmacokinetic properties. Such modifications could lead to novel therapeutic agents with improved efficacy and reduced side effects.

The role of computational chemistry in drug design has also become increasingly prominent in recent years. Molecular modeling techniques can be used to predict how different compounds will interact with biological targets at a molecular level. These predictions can guide experimental efforts by identifying promising candidates for further study before they are synthesized in the lab. Computational studies on 2227801-40-1 have already provided valuable insights into its potential biological activities and mechanisms of action.

In conclusion, 2227801-40-1 and its derivative product name: 2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole represent a significant advancement in pharmaceutical chemistry. Their unique structural features, particularly their stereochemistry and heterocyclic core, make them promising candidates for further investigation in various therapeutic areas. Ongoing research aims to fully elucidate their biological activities and develop new synthetic methods for their production. As our understanding of these compounds grows, so too does their potential as future therapeutic agents.

2227801-40-1 (2-{2-(2R)-oxiran-2-ylethyl}-1,3-benzothiazole) 関連製品

- 2598-01-8(trans-1,3,3-Trichloro-1-propene)

- 2229272-69-7(4-(1-Amino-3,3-difluorocyclobutyl)benzene-1,3-diol)

- 2172522-31-3(5-cyclobutyl-1-(4-methoxybutyl)-1H-1,2,3-triazol-4-ylmethanamine)

- 476644-05-0(N2,N5-bis(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide)

- 1806877-92-8(6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine)

- 2757895-82-0(5-Oxaspiro[3.5]nonan-8-yl 4-methylbenzene-1-sulfonate)

- 2679802-38-9(rac-methyl (1R,3S)-1-{(benzyloxy)carbonylamino}-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate)

- 1778736-18-7(Biotin-PEG4-alcohol)

- 2901098-30-2(2-(Methylthio)-5-octylthiophene)

- 1225881-61-7(1-Amino-5-(4-fluorophenyl)pentan-3-ol)